N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide
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Overview
Description
N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine to form the benzamide structure.
Introduction of the Morpholinylsulfonyl Group: This step involves the sulfonylation of the benzamide with a morpholine derivative.
Attachment of the Hydroxy-Phenylethyl Group: The final step might involve the alkylation of the benzamide with a hydroxy-phenylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions often involve Lewis acids like AlCl3 (Aluminium chloride) or FeCl3 (Ferric chloride).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)benzamide: Lacks the morpholinylsulfonyl group.
3-(4-morpholinylsulfonyl)benzamide: Lacks the hydroxy-phenylethyl group.
N-(2-hydroxy-2-phenylethyl)-3-(4-piperidinylsulfonyl)benzamide: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide is unique due to the presence of both the hydroxy-phenylethyl and morpholinylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-18(15-5-2-1-3-6-15)14-20-19(23)16-7-4-8-17(13-16)27(24,25)21-9-11-26-12-10-21/h1-8,13,18,22H,9-12,14H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXRPDXBKFFMMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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